molecular formula C15H12F3N3O3S B2830418 6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide CAS No. 2411309-41-4

6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2830418
CAS No.: 2411309-41-4
M. Wt: 371.33
InChI Key: FXFKXTSYECCSTL-UHFFFAOYSA-N
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Description

6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a cyano group, a trifluoromethyl group, and a methoxyphenyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyridine derivative with sulfonyl chlorides in the presence of a base.

    Methoxyphenyl Group Addition: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the C-F bond.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study the effects of trifluoromethyl and cyano groups on biological activity. It may also serve as a probe in biochemical assays.

Medicine

In medicinal chemistry, 6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide is investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-inflammatory, anticancer, or antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes, while the cyano group can interact with nucleophilic sites in proteins or enzymes. The sulfonamide group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    6-Cyano-N-[2,2,2-trifluoro-1-(4-hydroxyphenyl)ethyl]pyridine-3-sulfonamide: Similar structure but with a hydroxy group instead of a methoxy group.

    6-Cyano-N-[2,2,2-trifluoro-1-(4-chlorophenyl)ethyl]pyridine-3-sulfonamide: Similar structure but with a chloro group instead of a methoxy group.

    6-Cyano-N-[2,2,2-trifluoro-1-(4-nitrophenyl)ethyl]pyridine-3-sulfonamide: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 6-Cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide can influence its electronic properties and reactivity, making it unique compared to its analogs. This can result in different biological activities and applications.

Properties

IUPAC Name

6-cyano-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O3S/c1-24-12-5-2-10(3-6-12)14(15(16,17)18)21-25(22,23)13-7-4-11(8-19)20-9-13/h2-7,9,14,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFKXTSYECCSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)NS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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